molecular formula C23H21ClN2O4S B14969692 6-chloro-N-(4-methylbenzyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-N-(4-methylbenzyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B14969692
M. Wt: 456.9 g/mol
InChI Key: JLPGHKXNUXWZRA-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-6-CHLORO-N-[(4-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-N-[(4-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-6-CHLORO-N-[(4-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxazine ring .

Scientific Research Applications

4-(BENZENESULFONYL)-6-CHLORO-N-[(4-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-[(4-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as an hNE inhibitor, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition is achieved through the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(BENZENESULFONYL)-6-CHLORO-N-[(4-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit hNE with moderate potency makes it a valuable compound for further research and development .

Properties

Molecular Formula

C23H21ClN2O4S

Molecular Weight

456.9 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H21ClN2O4S/c1-16-7-9-17(10-8-16)14-25-23(27)22-15-26(20-13-18(24)11-12-21(20)30-22)31(28,29)19-5-3-2-4-6-19/h2-13,22H,14-15H2,1H3,(H,25,27)

InChI Key

JLPGHKXNUXWZRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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